molecular formula C11H24N6O5S B8455544 GAL-021 sulfate CAS No. 1380342-00-6

GAL-021 sulfate

Cat. No.: B8455544
CAS No.: 1380342-00-6
M. Wt: 352.41 g/mol
InChI Key: FMJQTHGXXTYHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAL-021 sulfate is a compound known for its role as a powerful blocker of large-conductance calcium-activated potassium channels (BKCa channels). It specifically inhibits the KCa 1.1 channel in GH3 cells. This compound has been identified as a novel breathing control modulator that selectively modifies the almitrine pharmacophore. Its administration leads to an increase in minute ventilation in both rats and non-human primates .

Preparation Methods

The preparation of GAL-021 sulfate involves synthetic routes that include the selective modification of the almitrine pharmacophore. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and conditions. One method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers.

Chemical Reactions Analysis

GAL-021 sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of different derivatives of the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GAL-021 sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of GAL-021 sulfate primarily involves the blocking of BKCa channels, specifically the KCa 1.1 channel. By inhibiting these channels, this compound increases minute ventilation and counteracts respiratory depression. The compound acts predominantly at the carotid body, which is a key site for respiratory control. Secondary mechanisms may also be involved, but the primary effect is through the inhibition of BKCa channels .

Comparison with Similar Compounds

GAL-021 sulfate is unique in its selective modification of the almitrine pharmacophore and its potent inhibition of BKCa channels. Similar compounds include:

This compound stands out due to its specific inhibition of the KCa 1.1 channel and its potential therapeutic applications in respiratory control disorders.

Properties

CAS No.

1380342-00-6

Molecular Formula

C11H24N6O5S

Molecular Weight

352.41 g/mol

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid

InChI

InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4)

InChI Key

FMJQTHGXXTYHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated (95%) H2SO4 (0.72 mL, 12.74 mmol) was added in a dropwise manner to a solution of N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine (XXXV, 3.24 g, 12.74 mmol) in 1,4-dioxane (100 mL) at 0° C. The mixture was stirred for 0.5 h at room temperature, volatiles were removed under reduced pressure. The residue was co-evaporated with dry toluene (3×25 mL). The resulting white residue was crystallized from ethanol/ethyl ether to yield N-(4,6-bis-n-propylamino-[1,3,5]triazin-2-yl)-N,O-dimethyl-hydroxylamine, hydrogen sulfate (XXXVI, 3.86 g, 86% yield) as a white solid. 1H NMR (400 MHz, DMSO): δ (ppm) 12.0-11.2 (1H, br s), 8.7-8.3 (0.7H, br s), 8.10 (0.3H, br s), 7.8-7.3 (1H, m), 3.78 (3H, s), 3.40-3.20 (7H, m), 1.61-1.45 (4H, m), 0.93-0.84 (6H, m). ESI-MS (m/z) 255 [M+H]+; melting point: 134-135° C.
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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